molecular formula C20H19ClN2O6S B2737618 methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-34-4

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2737618
CAS No.: 931700-34-4
M. Wt: 450.89
InChI Key: MRJYOHSFYMLTHU-UHFFFAOYSA-N
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Description

Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a structurally complex substituent at the C6 position. The core tetrahydropyrimidine ring is substituted with a phenyl group at C4 and a methyl ester at C5, while the C6 position features a benzenesulfonyl group bearing chloro and methoxy moieties. This compound belongs to the Biginelli reaction product family, which typically involves aldehydes, β-keto esters, and urea derivatives .

Properties

IUPAC Name

methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-28-15-9-8-13(21)10-16(15)30(26,27)11-14-17(19(24)29-2)18(23-20(25)22-14)12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJYOHSFYMLTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of an enzyme or interfering with protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Analysis :

  • The benzenesulfonyl group in the target compound introduces strong electron-withdrawing effects and steric bulk, which may enhance receptor binding specificity compared to methyl or bromomethyl groups.
  • Bromomethyl derivatives (e.g., ) are reactive intermediates for nucleophilic substitution, enabling diversification into sulfonamide or thioether analogs .

Aryl Substitutions at C4

The C4 aryl group influences π-π stacking interactions in biological targets. Examples include:

Compound Name C4 Substituent Activity/Structural Impact Reference
Target Compound Phenyl - -
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-DHPM-5-carboxylate Furan derivative Antioxidant potential [6]
Ethyl 4-(5-Cl-3-Me-pyrazol-4-yl)-DHPM-5-carboxylate Pyrazole ring Antitubercular activity (hypothesized) [15]

Analysis :

  • Phenyl groups (target compound) enhance hydrophobicity and planar stacking, whereas furan () or pyrazole () substituents introduce heteroatoms that may alter hydrogen-bonding interactions .

Functional Group Modifications at C2

The C2 carbonyl or thioxo group affects electronic properties:

Compound Name C2 Substituent Key Findings Reference
Target Compound Oxo - -
4-(Furan-2-yl)-6-Me-2-thioxo-DHPM-5-carboxylate Thioxo Moderate antioxidant activity [14]

Analysis :

  • Thioxo derivatives () exhibit radical scavenging activity due to the sulfur atom’s redox-active nature, whereas the oxo group in the target compound may favor enzymatic interactions .

Key Insights :

  • The benzenesulfonylmethyl group may require post-Biginelli functionalization, such as bromination () followed by sulfonylation .

Structural and Crystallographic Comparisons

Crystal structure analyses reveal conformational trends:

Compound Name Ring Puckering (Cremer-Pople params) Hydrogen-Bonding Network Reference
Target Compound Not reported - -
Methyl 6-methoxycarbonylmethyl-DHPM-5-carboxylate Planar tetrahydropyrimidine ring N–H···O interactions stabilize packing [10]
Ethyl 4-(3-EtO-4-OH-phenyl)-DHPM-5-carboxylate Chair-like conformation O–H···O hydrogen bonds [13]

Analysis :

Implications for Target Compound :

  • The 5-chloro-2-methoxybenzenesulfonyl group may enhance antibacterial activity by mimicking sulfonamide drugs, which inhibit dihydropteroate synthase .

Biological Activity

Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article will explore its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a unique tetrahydropyrimidine core structure that includes multiple functional groups such as a methyl ester and a sulfonyl group. These structural characteristics enhance its lipophilicity and may influence its interactions with biological targets. The presence of the 5-chloro-2-methoxybenzenesulfonyl moiety is particularly noteworthy as it may enhance the compound's biological efficacy.

Structural Overview

Feature Description
Core Structure Tetrahydropyrimidine
Functional Groups Methyl ester, sulfonyl group
Notable Substituents 5-chloro-2-methoxybenzenesulfonyl

Biological Activity

Preliminary studies indicate that this compound exhibits notable anti-cancer properties. It has been identified as a monastrol-type agent, which suggests its potential efficacy against various cancer cell lines. The compound appears to inhibit specific cellular pathways involved in tumor growth and proliferation.

The biological activity of this compound may be attributed to its ability to interact with proteins involved in cell cycle regulation and apoptosis. Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry are essential for quantifying binding affinities and elucidating the mechanisms of action.

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, assays conducted on breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.
  • Mechanistic Studies : Research has shown that this compound may induce apoptosis through the activation of caspase pathways. This suggests that the compound could be a valuable lead for developing new anti-cancer therapies.

Pharmacological Evaluations

Further pharmacological evaluations are necessary to fully understand the therapeutic potential of this compound. Studies should focus on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Toxicity profiles : Evaluating safety and side effects.
  • Structure-activity relationship (SAR) : Investigating how modifications to the structure affect biological activity.

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